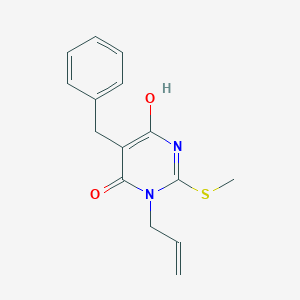![molecular formula C23H27N3O4 B6136349 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B6136349.png)
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone, also known as MPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is not fully understood. However, studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone acts as a partial agonist of the μ-opioid receptor. This receptor is involved in the regulation of pain, mood, and reward. By activating this receptor, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce a range of biochemical and physiological effects. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone for lab experiments is its potency and selectivity. 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce potent analgesic and anti-inflammatory effects at low doses. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has high selectivity for the μ-opioid receptor, which reduces the risk of side effects. However, one of the limitations of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone for lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. One area of research is the development of more potent and selective analogs of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. Additionally, studies are needed to further elucidate the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone and its potential use in the treatment of various diseases. Finally, studies are needed to assess the long-term safety and efficacy of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone in animal models and humans.
Synthesemethoden
The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone involves the reaction of 4-(3-phenoxybenzyl)-2-piperazinone with 2-(4-morpholinyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is its use as a therapeutic agent for various diseases. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-4-[(3-phenoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(25-11-13-29-14-12-25)16-21-23(28)24-9-10-26(21)17-18-5-4-8-20(15-18)30-19-6-2-1-3-7-19/h1-8,15,21H,9-14,16-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFJGSGIUWMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6136280.png)

![methyl 4-{[2-({[4-(3-pyridinyloxy)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6136305.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6136310.png)
![3-[(3-methoxyphenoxy)methyl]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6136312.png)
![1-[(1-propionyl-4-piperidinyl)carbonyl]azepane](/img/structure/B6136315.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6136321.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-chloro-6-ethoxyphenoxy)acetic acid](/img/structure/B6136326.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B6136332.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-phenylurea](/img/structure/B6136343.png)
![6-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6136353.png)